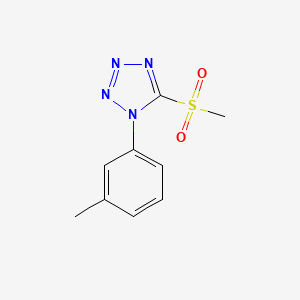![molecular formula C27H30N2O3 B11051274 1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine](/img/structure/B11051274.png)
1-(2-ethoxyphenyl)-N,N'-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine is an organic compound characterized by its complex structure, which includes multiple ethoxyphenyl groups and imine functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine typically involves the condensation reaction between 2-ethoxybenzaldehyde and a diamine precursor. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine can undergo various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine groups can be reduced to amines using reducing agents such as sodium borohydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its imine functionalities.
Medicine: Explored for its potential use in drug design, particularly in the development of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its ability to form stable imine linkages.
Mecanismo De Acción
The mechanism of action of 1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine largely depends on its application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors through its imine groups, potentially inhibiting their activity.
Catalysis: As a ligand, it can coordinate with metal ions to form complexes that facilitate various catalytic reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-methoxyphenyl)-N,N’-bis[(E)-(2-methoxyphenyl)methylidene]methanediamine
- 1-(2-hydroxyphenyl)-N,N’-bis[(E)-(2-hydroxyphenyl)methylidene]methanediamine
Uniqueness
1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine is unique due to its ethoxy substituents, which can influence its solubility, reactivity, and overall stability compared to its methoxy or hydroxy analogs. These properties can make it more suitable for specific applications, such as in organic synthesis or material science.
This detailed overview provides a comprehensive understanding of 1-(2-ethoxyphenyl)-N,N’-bis[(E)-(2-ethoxyphenyl)methylidene]methanediamine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C27H30N2O3 |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
(E)-1-(2-ethoxyphenyl)-N-[(2-ethoxyphenyl)-[(E)-(2-ethoxyphenyl)methylideneamino]methyl]methanimine |
InChI |
InChI=1S/C27H30N2O3/c1-4-30-24-16-10-7-13-21(24)19-28-27(23-15-9-12-18-26(23)32-6-3)29-20-22-14-8-11-17-25(22)31-5-2/h7-20,27H,4-6H2,1-3H3/b28-19+,29-20+ |
Clave InChI |
BBKUJNYJOGPTRZ-JUWMQZRYSA-N |
SMILES isomérico |
CCOC1=CC=CC=C1/C=N/C(/N=C/C2=CC=CC=C2OCC)C3=CC=CC=C3OCC |
SMILES canónico |
CCOC1=CC=CC=C1C=NC(C2=CC=CC=C2OCC)N=CC3=CC=CC=C3OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11051197.png)

![8H-Cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 9,10-dihydro-2-(2-thienyl)-](/img/structure/B11051201.png)

![N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B11051216.png)
![5-(2-chlorophenyl)-6-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11051219.png)
![1H-Pyrazole-1-butanoic acid, 3-[(4-fluorobenzoyl)amino]-5-methyl-, methyl ester](/img/structure/B11051227.png)
![3-(Furan-2-yl)-2,4-diphenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2h)-one](/img/structure/B11051228.png)

![(1R,2R,5S)-2-[3-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B11051243.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-3-(7-methoxy-1,3-benzodioxol-5-yl)propanamide](/img/structure/B11051248.png)
![(3E)-4-[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)amino]pent-3-en-2-one](/img/structure/B11051249.png)

![5-(1,3-benzodioxol-5-yl)-4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051256.png)